3-(difluoromethyl)-6-fluoro-2-methylpyridine
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Overview
Description
3-(difluoromethyl)-6-fluoro-2-methylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-6-fluoro-2-methylpyridine typically involves the introduction of difluoromethyl and fluoro groups onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or silver, and often requires specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of commercially available starting materials, such as α-amino acid methyl esters, can streamline the synthesis. The final product is typically obtained through hydrolysis and precipitation .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-6-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(difluoromethyl)-6-fluoro-2-methylpyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-6-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-6-fluoro-2-methylpyridine
- 3-(difluoromethyl)-6-chloro-2-methylpyridine
- 3-(difluoromethyl)-6-fluoro-2-ethylpyridine
Uniqueness
3-(difluoromethyl)-6-fluoro-2-methylpyridine is unique due to its specific combination of difluoromethyl and fluoro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it particularly valuable in the design of molecules with specific biological activities .
Properties
CAS No. |
1804703-96-5 |
---|---|
Molecular Formula |
C7H6F3N |
Molecular Weight |
161.1 |
Purity |
95 |
Origin of Product |
United States |
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